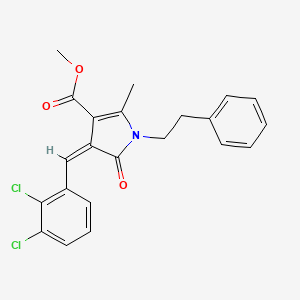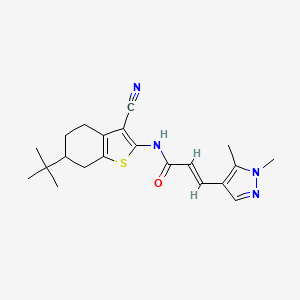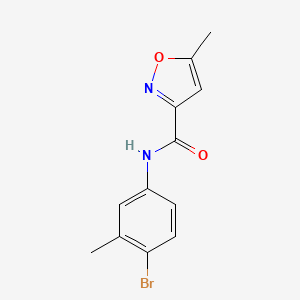
methyl 4-(2,3-dichlorobenzylidene)-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step chemical reactions, including alkylation, cycloaddition, and formylation processes. For instance, a related compound, "methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate," was prepared through alkylation with alpha,3,4-trichlorotoluene, showcasing a method that could be adapted for our target molecule (Schwan, Gray, & Wright, 1979). Another example includes the synthesis of novel pyrrole derivatives through cyclization (Knorr reaction), hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction, highlighting the complexity and creativity involved in synthetic organic chemistry (Hublikar et al., 2019).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopic methods to determine the conformation and configuration of the compound. For closely related molecules, studies have revealed non-planar structures with specific conformational properties due to the presence of pyrrolopyrrole fragments (Quiroga et al., 2013). These insights can be vital for understanding the structural characteristics of our target molecule.
Chemical Reactions and Properties
Chemical reactions involving similar compounds include cyclizations, substitutions, and Michael-Wittig reactions, which lead to the formation of highly functionalized molecules with potential applications in various fields (Moorhoff, 1997). The reactivity of the functional groups present in these compounds is of particular interest for synthetic chemists.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structures, are crucial for their application in material science and pharmaceutical chemistry. Crystallography studies provide insights into the molecular packing and stability of these compounds, which is essential for their practical applications (Khan & White, 2012).
Chemical Properties Analysis
Chemical properties, such as photoluminescence, reactivity towards different reagents, and stability under various conditions, are central to understanding the utility of these molecules. For example, conjugated polymers containing pyrrolopyrrole units exhibit significant photoluminescence, suggesting potential applications in electronic devices (Beyerlein & Tieke, 2000).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
Research in this area often explores novel synthetic routes and the chemical properties of related compounds. For instance, studies on similar pyrrole derivatives have demonstrated methodologies for creating complex organic structures that could serve as building blocks for more advanced chemical entities. The synthesis of trans(±)6-phenoxyacetamido-1-methylene-3,3-dicarboxymethyl-1-carbapenam illustrates the intricacies of constructing compounds with potential biological activities, showcasing the chemical versatility of pyrrole derivatives (Herdewijn, Claes, & Vanderhaeghe, 1982). Similarly, the creation of 4-oxiranylmethyl-4H-furo[3,2-b]pyrroles and their benzo derivatives highlights the potential of pyrrole-based molecules in synthesizing heterocyclic compounds with possible therapeutic applications (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).
Potential Pharmaceutical Applications
Although the direct medical applications of methyl 4-(2,3-dichlorobenzylidene)-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate are not within the scope of this discussion, research on structurally related compounds provides insight into the broader pharmaceutical potential of pyrrole derivatives. For example, the investigation into reductions of activated carbonyl compounds using chiral bridged macrocyclic 1,4-dihydropyridines reveals the importance of stereochemistry in medicinal chemistry, suggesting that pyrrole derivatives could serve as chiral auxiliaries or reagents in synthesizing enantiomerically pure pharmaceuticals (Talma et al., 1985).
Propiedades
IUPAC Name |
methyl (4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-14-19(22(27)28-2)17(13-16-9-6-10-18(23)20(16)24)21(26)25(14)12-11-15-7-4-3-5-8-15/h3-10,13H,11-12H2,1-2H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLUUZFUCDXNRD-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=CC=C2)Cl)Cl)C(=O)N1CCC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=C(C(=CC=C2)Cl)Cl)/C(=O)N1CCC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4Z)-4-(2,3-dichlorobenzylidene)-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B4627234.png)

![N-(3-{2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4627241.png)
![7-(2-thienyl)-2-(4-thiomorpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4627247.png)

![2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B4627261.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4627274.png)
![3,5-diphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4627276.png)
![5-tert-butyl-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4627279.png)
![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4627285.png)

![N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4627319.png)

